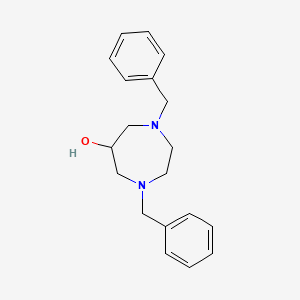

1,4-Dibenzyl-1,4-diazepan-6-ol

説明

Overview of Azepane and Diazepane Ring Systems in Medicinal Chemistry

The azepane ring, a saturated seven-membered ring with one nitrogen atom, and the diazepane ring, containing two nitrogen atoms, are fundamental components in numerous pharmaceuticals. nih.govresearchgate.net These ring systems are present in drugs targeting a wide range of conditions, including central nervous system disorders, cancer, and infectious diseases. nih.govtandfonline.com

Structural Diversity and Biological Relevance of Seven-Membered Rings

The non-planar nature of seven-membered rings provides a greater degree of structural diversity compared to their five- and six-membered counterparts. researchgate.netrsc.org This structural complexity allows for more specific interactions with biological targets, potentially leading to improved efficacy and reduced side effects. researchgate.net The inherent flexibility of these rings enables them to adopt various conformations, which can be crucial for binding to the active sites of enzymes and receptors. researchgate.net This has led to their identification as "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple, diverse biological targets. researchgate.net

The biological relevance of these rings is vast, with derivatives showing promise as anticancer, antiviral, antibacterial, and anti-inflammatory agents. researchgate.netijnrd.org For instance, some azepane-based compounds have been investigated for their potential as kinase inhibitors, while certain diazepine (B8756704) derivatives have shown activity against the hepatitis C virus. researchgate.netnih.gov

Classification of Diazepanes: 1,2-, 1,3-, and 1,4-Diazepanes

Diazepanes are classified based on the relative positions of the two nitrogen atoms within the seven-membered ring. This classification gives rise to three main isomers:

1,2-Diazepanes: The two nitrogen atoms are adjacent to each other.

1,3-Diazepanes: The two nitrogen atoms are separated by one carbon atom.

1,4-Diazepanes: The two nitrogen atoms are located at positions 1 and 4 of the ring, separated by two carbon atoms on each side. researchgate.net

The 1,4-diazepane scaffold is particularly noteworthy and is a core component of many well-known drugs, most famously the benzodiazepines, which exhibit a wide range of central nervous system activities. nih.govnih.gov The arrangement of the nitrogen atoms in the 1,4-diazepane structure allows for diverse substitution patterns, enabling fine-tuning of the molecule's physicochemical and pharmacological properties. rsc.org

Contextualization of 1,4-Dibenzyl-1,4-diazepan-6-ol within the Diazepane Scaffold

The compound this compound is a specific derivative of the 1,4-diazepane ring system. nih.govsigmaaldrich.com Its structure is characterized by the presence of benzyl (B1604629) groups attached to both nitrogen atoms and a hydroxyl group at the 6-position of the diazepane ring.

Significance of N-Benzylation in Heterocyclic Systems

The introduction of benzyl groups onto the nitrogen atoms of a heterocyclic ring, a process known as N-benzylation, can significantly impact the molecule's properties. rsc.orgtandfonline.com Benzyl groups are relatively large and lipophilic, which can influence the compound's solubility, membrane permeability, and metabolic stability.

Introduction to the Hydroxyl Group at Position 6 and its Synthetic Implications

The presence of a hydroxyl (-OH) group at the 6-position of the 1,4-diazepane ring introduces a polar, hydrogen-bonding functionality into the molecule. nih.gov This can have a profound effect on the compound's properties, including its water solubility and its ability to interact with biological targets through hydrogen bonding.

From a synthetic perspective, the hydroxyl group is a versatile functional handle. It can be a precursor for the introduction of other functional groups through various chemical transformations. For example, it can be oxidized to a ketone, which can then undergo further reactions. The synthesis of related structures, such as 1,4-disubstituted-6-hydroxyperhydro-1,4-diazepine-2,3-diones, has been reported, highlighting the synthetic utility of the hydroxyl group in this position. researchgate.net The synthesis of the broader 1,4-diazepine ring system can be achieved through various methods, including the condensation of diamines with unsaturated carbonyl compounds. ijpcbs.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-dibenzyl-1,4-diazepan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-19-15-20(13-17-7-3-1-4-8-17)11-12-21(16-19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZIAMGADODZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(CN1CC2=CC=CC=C2)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1,4 Dibenzyl 1,4 Diazepan 6 Ol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol at the 6-position of the diazepane ring is a key site for chemical modification, allowing for the introduction of a variety of functional groups and the modulation of the compound's physicochemical properties.

The oxidation of the secondary alcohol in 1,4-Dibenzyl-1,4-diazepan-6-ol is a fundamental transformation that would yield the corresponding ketone, 1,4-Dibenzyl-1,4-diazepan-6-one. A variety of oxidizing agents can be employed to effect this conversion. libretexts.org The choice of reagent is crucial to ensure selective oxidation of the alcohol without affecting the N-benzyl groups or the diazepane ring.

Common oxidizing agents suitable for this transformation include chromium-based reagents such as pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC), which are known for their mild and selective oxidation of secondary alcohols to ketones. Swern oxidation, using dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), and the Dess-Martin periodinane oxidation are also highly effective methods that proceed under mild conditions, minimizing the risk of side reactions.

The expected product of these oxidation reactions is 1,4-Dibenzyl-1,4-diazepan-6-one. The conversion can be monitored by spectroscopic methods, such as the disappearance of the O-H stretch in the infrared (IR) spectrum and the appearance of a strong carbonyl (C=O) absorption.

Table 1: Common Oxidation Reactions for Secondary Alcohols

| Oxidizing Agent/System | Typical Conditions | Product |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Ketone |

| Pyridinium Dichromate (PDC) | CH₂Cl₂, room temperature | Ketone |

| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, -78 °C to room temp. | Ketone |

| Dess-Martin Periodinane | CH₂Cl₂, room temperature | Ketone |

The hydroxyl group of this compound can readily undergo etherification and esterification to produce a range of derivatives.

Ether Formation: Ethers can be synthesized via the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. For example, reaction with methyl iodide would produce 1,4-Dibenzyl-6-methoxy-1,4-diazepane.

Ester Formation: Esterification can be achieved through several methods. A common laboratory procedure is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. However, this method is reversible and may require forcing conditions.

A more versatile and widely used method is the reaction of the alcohol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is generally irreversible and proceeds under milder conditions. For example, treatment of this compound with acetyl chloride would yield 1,4-Dibenzyl-1,4-diazepan-6-yl acetate (B1210297). The progress of the reaction can be followed by the appearance of a characteristic ester carbonyl peak in the IR spectrum.

Table 2: Representative Ether and Ester Formation Reactions

| Reaction Type | Reagents | Product Type |

| Williamson Ether Synthesis | 1. NaH 2. R-X (alkyl halide) | Ether (R-O-R') |

| Acylation with Acyl Chloride | R-COCl, Pyridine | Ester (R-COOR') |

| Acylation with Acid Anhydride | (R-CO)₂O, Pyridine | Ester (R-COOR') |

Transformations of the Diazepane Ring System

The 1,4-diazepane ring provides a robust scaffold that can, under specific conditions, undergo structural modifications.

While ring expansion and contraction reactions of simple 1,4-diazepanes are not extensively documented, such transformations are known in related heterocyclic systems. These reactions often require specialized reagents and conditions and are typically driven by the formation of a more stable ring system or the release of ring strain. Theoretical studies and model reactions on analogous systems could provide insights into the feasibility of such transformations for the this compound framework.

The N-benzyl groups in this compound are susceptible to cleavage under various conditions, a process known as N-debenzylation. A common and effective method for N-debenzylation is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The benzyl (B1604629) groups are cleaved to yield toluene, resulting in the formation of the corresponding secondary amine, 1,4-diazepan-6-ol.

Other debenzylation methods include the use of strong acids or other reducing agents. The resulting diamine, 1,4-diazepan-6-ol, is a versatile intermediate that can be further functionalized through re-alkylation.

Re-alkylation can be achieved by reacting the secondary amine with a variety of alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of different substituents on the nitrogen atoms, leading to the synthesis of a diverse library of N,N'-disubstituted 1,4-diazepan-6-ol analogues.

Table 3: N-Dealkylation and Re-alkylation Reactions

| Reaction | Reagents/Conditions | Product |

| N-Debenzylation | H₂, Pd/C | 1,4-diazepan-6-ol |

| N-Alkylation | R-X (alkyl halide), Base | N,N'-Dialkyl-1,4-diazepan-6-ol |

| Reductive Amination | RCHO (aldehyde), NaBH(OAc)₃ | N,N'-Dialkyl-1,4-diazepan-6-ol |

Exploration of Novel Derivatives and Analogues

The structural framework of this compound serves as a template for the design and synthesis of novel derivatives and analogues. By combining the reactions described above, a multitude of new compounds can be generated. For instance, oxidation of the alcohol followed by N-debenzylation and subsequent re-alkylation would provide a route to a wide array of N,N'-disubstituted 1,4-diazepan-6-ones. Similarly, esterification or etherification of the alcohol followed by modifications to the N-substituents can lead to compounds with tailored properties. The synthesis of such novel derivatives is a key strategy in medicinal chemistry for the exploration of structure-activity relationships.

Synthesis of 1,4-Dibenzyl-6-hydroxy-1,4-diazepane-2,3-dione Derivatives

The synthesis of 1,4-dibenzyl-6-hydroxy-1,4-diazepane-2,3-dione derivatives can be achieved through the condensation of a suitable precursor, N,N'-dibenzyl-N,N'-bis(2-hydroxyethyl)ethylenediamine, with diethyl oxalate. This reaction introduces a dione functionality at the 2 and 3 positions of the diazepane ring, adjacent to the nitrogen atoms.

The general synthetic procedure involves the reaction of N,N'-dibenzyl-2,2'-iminodiethanol with diethyl oxalate in a suitable solvent, such as dry ether. The reaction mixture is typically stirred at ambient temperature to facilitate the cyclization and formation of the desired dione. The resulting crystalline product can then be purified by recrystallization.

A representative synthesis is the preparation of 1,4-disubstituted-6-hydroxyperhydro-1,4-diazepine-2,3-diones, which provides a template for the synthesis of the dibenzyl analog. In this established procedure, the corresponding N,N'-disubstituted-2,2'-iminodiethanol is treated with diethyl oxalate to yield the target compounds.

Table 1: Physicochemical Data for Representative 1,4-Disubstituted-6-hydroxyperhydro-1,4-diazepine-2,3-dione Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 3a | C14H18N2O4 | 278.31 | 168-170 | 75 |

| 3b | C16H22N2O4 | 306.36 | 155-157 | 80 |

| 3c | C18H26N2O4 | 334.41 | 140-142 | 82 |

| 3d | C26H26N2O4 | 430.50 | 180-182 | 78 |

Data adapted from a study on analogous 1,4-disubstituted-6-hydroxyperhydro-1,4-diazepine-2,3-dione derivatives.

Formation of (1,4-dibenzyl-1,4-diazepan-6-yl)methanol

The formation of (1,4-dibenzyl-1,4-diazepan-6-yl)methanol from a suitable precursor highlights the reactivity of functional groups at the C6 position of the diazepane ring. A plausible synthetic route to this methanol derivative involves the reduction of a corresponding carboxylic acid ester, such as methyl 1,4-dibenzyl-1,4-diazepane-6-carboxylate.

The synthesis of the precursor ester could be envisioned through a multi-step sequence starting from a suitable protected diazepane derivative. Introduction of a carboxylate group at the C6 position, followed by benzylation of the nitrogen atoms, would yield the desired ester.

The reduction of the ester to the primary alcohol can be accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent. libretexts.org The reaction typically proceeds with high yield and involves the nucleophilic attack of a hydride ion on the ester carbonyl carbon.

Table 2: Key Reagents and Conditions for the Proposed Synthesis of (1,4-dibenzyl-1,4-diazepan-6-yl)methanol

| Step | Reaction | Key Reagents | Solvent |

| 1 | Esterification at C6 | Protected diazepane, Carboxylating agent | Aprotic solvent |

| 2 | N-benzylation | Benzyl halide, Base | Polar aprotic solvent |

| 3 | Reduction of Ester | Lithium aluminum hydride (LiAlH4) | Anhydrous ether |

Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms involving this compound is crucial for predicting its reactivity and for the rational design of new synthetic routes.

The formation of 1,4-dibenzyl-6-hydroxy-1,4-diazepane-2,3-dione via condensation with diethyl oxalate is proposed to proceed through a nucleophilic acyl substitution mechanism. The secondary amine groups of the N,N'-dibenzyl-2,2'-iminodiethanol act as nucleophiles, attacking the electrophilic carbonyl carbons of diethyl oxalate. stackexchange.comechemi.com This is followed by the elimination of ethanol. The reaction likely proceeds through a tetrahedral intermediate. echemi.com The intramolecular nature of the second amine attack leads to the formation of the seven-membered diazepane ring.

The proposed formation of (1,4-dibenzyl-1,4-diazepan-6-yl)methanol via the reduction of a precursor ester with lithium aluminum hydride follows a well-established mechanistic pathway. libretexts.org The reaction is initiated by the nucleophilic addition of a hydride ion (H-) from LiAlH4 to the carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the alkoxide group is eliminated, leading to the formation of an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of hydride to form an alkoxide, which upon acidic workup, yields the primary alcohol.

Computational Chemistry and Molecular Modeling of 1,4 Dibenzyl 1,4 Diazepan 6 Ol

Conformational Analysis of the Diazepane Ring

The seven-membered diazepane ring is known for its conformational flexibility. Computational methods are invaluable for exploring the various possible conformations and identifying the most stable ones.

Energy Landscapes and Preferred Conformations

The potential energy surface of 1,4-Dibenzyl-1,4-diazepan-6-ol is characterized by several local minima, each corresponding to a different conformation of the diazepane ring. These conformations primarily include boat, chair, and twist-boat forms. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the relative energies of these conformers.

A hypothetical energy landscape might reveal the following relative energies for the different conformations:

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair | 0.00 | C2-N1-C7-C6: -75, C3-N4-C5-C6: 70 |

| Twist-Chair | 1.25 | C2-N1-C7-C6: -45, C3-N4-C5-C6: 80 |

| Boat | 3.50 | C2-N1-C7-C6: 0, C3-N4-C5-C6: 0 |

| Twist-Boat | 2.10 | C2-N1-C7-C6: 30, C3-N4-C5-C6: -40 |

Note: The data in this table is hypothetical and for illustrative purposes.

The chair conformation is often the most stable for seven-membered rings, as it minimizes both angular and torsional strain. The presence of the hydroxyl group at the 6th position can further stabilize certain chair conformations through intramolecular hydrogen bonding.

Influence of Benzyl (B1604629) Substituents on Ring Puckering

The two bulky benzyl groups attached to the nitrogen atoms at positions 1 and 4 significantly influence the puckering of the diazepane ring. These substituents introduce steric hindrance, which can destabilize certain conformations. For instance, conformations where the benzyl groups are in close proximity (axial-axial interactions) would be energetically unfavorable.

Electronic Structure and Reactivity Predictions

Understanding the electronic structure of this compound is key to predicting its reactivity.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.com

For this compound, the HOMO is expected to be localized on the electron-rich nitrogen atoms and the oxygen atom of the hydroxyl group. The LUMO, on the other hand, is likely to be distributed over the benzyl rings. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

A hypothetical FMO analysis could yield the following data:

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -5.8 | Nitrogen and Oxygen atoms |

| LUMO | -0.5 | Benzyl rings |

| HOMO-LUMO Gap | 5.3 | - |

Note: The data in this table is hypothetical and for illustrative purposes.

A large energy gap, as illustrated in the hypothetical data, would imply that the molecule is relatively stable.

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its non-covalent interactions. The ESP map of this compound would show regions of negative potential (red) and positive potential (blue).

Regions of negative electrostatic potential are expected around the electronegative oxygen and nitrogen atoms, indicating their ability to act as hydrogen bond acceptors or nucleophilic centers. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The aromatic benzyl rings would show a region of negative potential above and below the plane of the rings due to the pi-electron cloud. This information is crucial for understanding how the molecule might interact with other molecules, such as solvents or biological receptors.

Molecular Dynamics Simulations

While static quantum chemical calculations provide insights into stable conformations and electronic properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent.

An MD simulation of this compound in a solvent like water would reveal how the molecule's conformation fluctuates at a given temperature. It could show transitions between different conformers and provide information on the flexibility of the diazepane ring and the benzyl substituents. Furthermore, MD simulations can be used to study the solvation of the molecule, showing how solvent molecules arrange themselves around the solute and form hydrogen bonds with the hydroxyl and amine groups. This provides a more realistic picture of the molecule's behavior in solution compared to gas-phase calculations.

Ligand-Protein Interaction Simulations

There is currently no available research in the public domain detailing ligand-protein interaction simulations for this compound. Scientific investigations into how this specific molecule might bind to and interact with biological targets such as proteins, enzymes, or receptors have not been published. As a result, information regarding its potential binding affinities, interaction modes, and key intermolecular forces with any specific protein is not available.

Solvation Effects on Molecular Behavior

Similarly, a thorough review of existing literature indicates a lack of studies on the solvation effects on the molecular behavior of this compound. Research into how different solvent environments influence the compound's conformational preferences, stability, and electronic properties has not been reported. Consequently, there is no data available to construct a detailed analysis of its behavior in various solvents from a computational standpoint.

Due to the absence of specific research data for this compound in the areas of ligand-protein interactions and solvation effects, no data tables or detailed research findings can be presented.

Applications and Potential in Advanced Chemical Research

1,4-Diazepanes as Building Blocks in Complex Molecule Synthesis

The inherent structural features of the 1,4-diazepane ring, including its conformational flexibility and the presence of two nitrogen atoms for further functionalization, make it a valuable building block in the synthesis of more complex molecules.

Macrocycles are of significant interest in drug discovery due to their unique conformational properties and ability to engage with challenging biological targets. The synthesis of macrocycles often involves the cyclization of linear precursors. Diamines, such as derivatives of 1,4-diazepane, are crucial components in such macrocyclization reactions.

The two nitrogen atoms of the 1,4-diazepane moiety can serve as anchor points for the construction of larger ring systems. For instance, they can be reacted with dicarboxylic acids or their derivatives to form macrolactams, or with dialdehydes to form macrocyclic imines, which can be subsequently reduced to the corresponding amines. The specific incorporation of a pre-formed diazepine (B8756704) ring, like that in 1,4-Dibenzyl-1,4-diazepan-6-ol, into a macrocyclic framework can impart specific conformational constraints and introduce additional points for molecular recognition.

While direct examples of this compound in macrocyclization are not extensively documented, the general principles of using chiral diamines in the synthesis of macrocycles are well-established. The condensation of chiral diamines with aromatic dialdehydes, for example, can lead to the formation of various macrocyclic products, including [2+2] and [3+3] macrocycles. nih.gov The presence of the benzyl (B1604629) groups on the nitrogen atoms and the hydroxyl group at the 6-position of this compound would influence the reactivity and conformational preferences of the resulting macrocycle.

Table 1: Potential Macrocyclization Reactions Involving 1,4-Diazepane Derivatives

| Reaction Type | Reactants | Resulting Macrocyclic Structure | Potential Influence of this compound |

|---|---|---|---|

| Macrolactamization | 1,4-Diazepane derivative, Dicarboxylic acid/acyl chloride | Macrocyclic diamide (Macrolactam) | The hydroxyl group could be protected or participate in the reaction. The benzyl groups would add steric bulk. |

| Reductive Amination | 1,4-Diazepane derivative, Dialdehyde | Macrocyclic polyamine | The secondary amine nature of the diazepine nitrogens allows for reaction with aldehydes. |

| Ring-Closing Metathesis (RCM) | Alkene-functionalized 1,4-diazepane derivative | Unsaturated macrocycle | Requires prior functionalization of the diazepine with terminal alkenes. |

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. researchgate.net These initial hits are then optimized and grown into more potent molecules.

The 1,4-diazepane scaffold is an attractive candidate for inclusion in fragment libraries. Its three-dimensional structure and the potential for introducing diverse substituents at multiple positions allow for the exploration of a wide chemical space. A fragment containing the 1,4-diazepane core, such as a simplified version of this compound, could be identified as a binder to a target protein. Subsequent medicinal chemistry efforts would then focus on elaborating this core structure to enhance binding affinity and selectivity. The benzyl groups and the hydroxyl group of the parent molecule could be replaced with other functionalities to probe the binding pocket of the target.

While specific screening of this compound in an FBDD campaign is not reported, the general utility of heterocyclic fragments is a cornerstone of this approach in modern drug discovery. researchgate.net

Exploration as Intermediates in Medicinal Chemistry Programs

The 1,4-diazepane skeleton is a common feature in a multitude of biologically active compounds, making its derivatives valuable intermediates in medicinal chemistry research.

1,4-Diazepane derivatives serve as versatile starting materials for the synthesis of a wide array of other heterocyclic systems. The functional groups present on the diazepine ring can be manipulated to construct fused or spirocyclic structures with potential therapeutic applications. For instance, the hydroxyl group in this compound could be oxidized to a ketone, which then serves as a handle for further reactions such as condensation or the introduction of other functional groups. The benzyl groups on the nitrogen atoms can often be removed via hydrogenolysis, allowing for the introduction of different substituents.

The 1,4-benzodiazepine class of compounds, which are structurally related to 1,4-diazepanes, are well-known for their wide range of activities on the central nervous system, including anxiolytic, anticonvulsant, and sedative effects. researchgate.netnih.gov The synthesis of novel benzodiazepine (B76468) analogues often proceeds through intermediates that share the core diazepine ring structure.

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. This approach is widely used in drug discovery to generate libraries of compounds for high-throughput screening. The 1,4-diazepane ring is an excellent scaffold for combinatorial library synthesis due to the multiple points of diversity that can be introduced.

For a molecule like this compound, diversity can be achieved by:

Varying the substituents on the nitrogen atoms: The benzyl groups can be replaced with a wide variety of other alkyl or aryl groups.

Modifying the hydroxyl group: The alcohol can be converted into ethers, esters, or other functional groups.

Introducing substituents at other positions on the ring: While the parent compound is unsubstituted on the carbon atoms other than position 6, synthetic methods allow for the introduction of substituents at these positions as well.

The synthesis of a library of 1,4-benzodiazepine derivatives has been demonstrated, highlighting the feasibility of using this scaffold in a combinatorial approach to explore structure-activity relationships.

Table 2: Points of Diversification on the 1,4-Diazepane Scaffold for Combinatorial Libraries

| Position | Functional Group in this compound | Potential Modifications for Library Synthesis |

|---|---|---|

| N1 | Benzyl | Alkylation, Acylation with diverse R-groups |

| N4 | Benzyl | Alkylation, Acylation with diverse R-groups |

| C6 | Hydroxyl | Esterification, Etherification, Oxidation to ketone |

| Other Ring Carbons | Hydrogen | Introduction of alkyl, aryl, or functionalized side chains via modified synthetic routes |

Role in the Development of Analytical Standards

Analytical standards are highly pure compounds used as a reference in analytical chemistry to determine the identity and concentration of substances. For new chemical entities being developed as pharmaceuticals, the synthesis of pure analytical standards is crucial for quality control and regulatory purposes.

While this compound itself is not a known drug, it could serve as a valuable reference compound in several contexts:

Impurity Reference Standard: If a pharmaceutical agent contains a 1,4-diazepane-6-ol core, this compound could be synthesized as a potential impurity or degradation product. Regulatory agencies require the identification and quantification of impurities in drug substances and products, and having a certified reference standard is essential for this purpose.

Metabolite Reference Standard: If a drug is metabolized in the body to a 1,4-diazepan-6-ol derivative, this compound would be needed as a reference standard to study the drug's metabolic fate.

Starting Material for Synthesis of Other Standards: The compound could be a precursor for the synthesis of other, more complex analytical standards.

The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the determination of benzodiazepines and related compounds is a well-established field. nih.gov The availability of pure reference materials is a prerequisite for the validation of these analytical methods.

Reference Material for Chromatographic Methods

Due to its defined chemical structure and molecular weight, this compound could theoretically serve as a reference material or analytical standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). In these methods, reference standards are crucial for the identification and quantification of analytes in a sample. A compound like this compound, with its stable diazepane core and distinct benzyl substitutions, would exhibit specific retention times and spectral properties, making it a potentially useful marker in the analysis of related compounds or in method development and validation. However, at present, there is no specific evidence in the scientific literature detailing its use for these purposes.

Applications in Mass Spectrometry Calibration

In the field of mass spectrometry (MS), compounds with known, stable isotopic patterns and clear fragmentation profiles are valuable for instrument calibration and as internal standards. This compound, with its precise mass, could potentially be used as a calibrant in high-resolution mass spectrometry to ensure mass accuracy. Furthermore, isotopically labeled versions of this compound could serve as ideal internal standards for quantitative MS-based assays of structurally similar molecules, a common practice in forensic and clinical toxicology for the analysis of benzodiazepines and their metabolites nih.govbohrium.comagilent.comchromatographyonline.comresearchgate.net. Despite this potential, there are no specific documented instances of this compound being used for mass spectrometry calibration in the reviewed literature.

Patent Literature Analysis for Therapeutic Development

An analysis of the patent literature provides insights into the potential therapeutic applications of a chemical entity and its derivatives.

Examination of Patents Mentioning this compound or its Derivatives

A thorough search of patent databases reveals a lack of specific patents that explicitly mention this compound for therapeutic purposes. This suggests that, to date, this specific compound has not been a primary focus of pharmaceutical research and development leading to patent protection.

Related Benzodiazepine and Diazepam Research for Structural Analogy

While this compound itself is not prominent in patent literature, extensive research on the broader classes of benzodiazepines and diazepam provides a valuable framework for understanding its potential pharmacological relevance through structural analogy. The core 1,4-diazepine structure is a well-established pharmacophore, forming the backbone of numerous psychoactive drugs researchgate.nettandfonline.com.

The therapeutic effects of benzodiazepines, such as anxiolytic, sedative, muscle-relaxant, and anticonvulsant properties, are primarily mediated by their interaction with the γ-aminobutyric acid type A (GABAA) receptor in the central nervous system nih.govclinpgx.orgrjptonline.org. Structure-activity relationship (SAR) studies of 1,4-benzodiazepines have demonstrated that modifications to the diazepine ring and its substituents can significantly influence the pharmacological activity and side-effect profile of these compounds chemisgroup.usresearchgate.net.

For instance, the nature and position of substituents on the fused benzene ring and the pendant phenyl ring of classical benzodiazepines like diazepam are critical for their biological activity nih.gov. The presence of electron-withdrawing groups at specific positions often enhances potency chemisgroup.us. While this compound lacks the fused benzene ring characteristic of classical benzodiazepines, its diazepane core is a key structural feature. The dibenzyl substitution on the nitrogen atoms and the hydroxyl group on the diazepine ring represent significant structural modifications that would undoubtedly alter its interaction with biological targets compared to traditional benzodiazepines.

The development of numerous diazepam analogs and other benzodiazepine derivatives has been a major focus of medicinal chemistry, aiming to improve therapeutic efficacy and reduce adverse effects tandfonline.comnih.govscience.gov. Patents in this area often cover novel derivatives with modified substitution patterns, aiming for enhanced receptor selectivity or improved pharmacokinetic properties google.comgoogle.com. The exploration of such structural diversity highlights the ongoing interest in the therapeutic potential of the diazepine scaffold researchgate.net. Although this compound is not a direct analog of diazepam, the principles of SAR from the extensive body of benzodiazepine research provide a foundation for predicting its potential, albeit currently unexplored, biological activities.

Below is a table summarizing key structural features and their general influence on the activity of benzodiazepine-related compounds, providing a context for understanding the potential of novel derivatives.

| Structural Feature | General Influence on Activity | Key Compounds |

| 1,4-Diazepine Ring | Core scaffold responsible for binding to the GABAA receptor. | Diazepam, Lorazepam, Alprazolam |

| Substituents on Nitrogen Atoms | Can modulate potency and pharmacokinetic properties. | Diazepam (N-methyl) |

| Fused Benzene Ring | Essential for the classical benzodiazepine structure and high-affinity binding. | Diazepam, Clonazepam |

| Pendant Phenyl Ring | Substitutions can affect potency and receptor subtype selectivity. | Flunitrazepam (ortho-fluoro) |

| Hydroxyl Group | Can influence metabolism and duration of action. | Oxazepam, Temazepam |

Future Directions in 1,4 Dibenzyl 1,4 Diazepan 6 Ol Research

Development of Novel Synthetic Routes with Enhanced Efficiency

Catalytic Approaches: Exploring the use of various catalysts, such as heteropolyacids, could lead to high-yield and shorter reaction times for the synthesis of the diazepine (B8756704) core. nih.gov Research into metal-catalyzed tandem reactions and cycloaddition reactions, which have been successful for related 1,4-benzodiazepines, could also be adapted. nih.gov

Continuous Flow Synthesis: Implementing continuous flow technologies could offer significant advantages in terms of purity, safety, and scalability. frontiersin.org This approach allows for precise control over reaction parameters, potentially leading to a more efficient and reproducible synthesis of 1,4-Dibenzyl-1,4-diazepan-6-ol.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields for various heterocyclic compounds, including 1,4-benzodiazepines. nih.gov Investigating its application to the synthesis of this compound could provide a rapid and efficient route to this compound.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Synthesis | High yields, shorter reaction times, milder conditions. nih.gov | Screening of various catalysts (e.g., heteropolyacids, transition metals) and optimization of reaction conditions. |

| Continuous Flow Synthesis | High purity, improved safety, scalability, precise process control. frontiersin.org | Development of a robust flow reactor setup and optimization of parameters like temperature, residence time, and reagent concentration. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, potential for solvent-free conditions. nih.gov | Optimization of microwave parameters (power, temperature, time) and solvent selection. |

Investigation of New Derivatization Pathways for Targeted Applications

The functional groups present in this compound, namely the secondary alcohol and the tertiary amines, offer multiple sites for derivatization. Exploring these pathways is key to unlocking the compound's potential for specific applications.

Future research should investigate:

Esterification and Etherification of the Hydroxyl Group: Modification of the alcohol functionality could be used to modulate the compound's solubility, lipophilicity, and pharmacokinetic properties.

Quaternization of the Nitrogen Atoms: This could lead to the formation of ionic liquids or compounds with altered biological activity.

Modification of the Benzyl (B1604629) Groups: Introduction of substituents on the phenyl rings of the benzyl groups could fine-tune the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.

The synthesis of a library of derivatives based on the this compound scaffold would be a valuable resource for structure-activity relationship (SAR) studies.

Advanced Computational Studies for Structure-Function Relationship Elucidation

Given the limited experimental data, computational modeling and simulation can provide valuable insights into the structure and potential function of this compound.

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional conformations of the molecule is crucial for understanding its potential interactions with other molecules.

Molecular Docking Studies: If a potential biological target is hypothesized, molecular docking can be used to predict the binding mode and affinity of this compound and its derivatives.

Quantum Chemical Calculations: These calculations can provide information about the electronic properties of the molecule, such as charge distribution and frontier molecular orbitals, which can help in understanding its reactivity.

Exploration of Uncharted Chemical Reactivity Profiles

A systematic investigation of the chemical reactivity of this compound is essential for its application as a synthetic building block. Future studies should focus on:

Oxidation of the Secondary Alcohol: This would lead to the corresponding ketone, 1,4-Dibenzyl-1,4-diazepan-6-one, opening up further avenues for derivatization.

Ring-Opening Reactions: Investigating the stability of the diazepine ring under various conditions and exploring potential ring-opening reactions could lead to the synthesis of novel acyclic diamine derivatives.

Reactions at the Benzylic Positions: The benzyl groups may be susceptible to reactions such as hydrogenation or oxidation, providing pathways to further structural modifications.

Potential for Material Science Applications

While the primary focus for many diazepine derivatives has been in the pharmaceutical field, their unique structural features suggest potential applications in material science.

Future research could explore:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the diazepine ring could act as ligands for metal ions, potentially forming coordination polymers or MOFs with interesting structural and functional properties.

Molecularly Imprinted Polymers (MIPs): Diazepam, a related benzodiazepine (B76468), has been used as a template for the synthesis of MIPs for selective recognition and extraction. researchgate.net this compound could be investigated as a template for creating polymers with specific binding sites.

Functional Monomers in Polymerization: After suitable modification, the diazepan-6-ol core could be incorporated as a monomer in polymerization reactions to create novel polymers with tailored properties.

The exploration of these future research directions will be instrumental in uncovering the full potential of this compound and establishing its place within the broader landscape of chemical science.

Q & A

Q. What are the foundational spectroscopic techniques for confirming the structure of 1,4-Dibenzyl-1,4-diazepan-6-ol?

Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For example, NMR can identify benzyl group protons (δ 7.2–7.4 ppm) and hydroxyl proton environments, while MS confirms molecular weight. Cross-validation with computational methods (e.g., density functional theory for NMR chemical shift prediction) enhances accuracy .

Q. How can solubility and stability of this compound be systematically evaluated?

- Methodology :

- Solubility : Use shake-flask or HPLC-based methods in solvents (e.g., DMSO, water, ethanol) under controlled pH and temperature.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Include UV/vis spectroscopy to detect decomposition products .

Q. What databases are critical for literature reviews on this compound’s synthetic pathways?

Prioritize CAS SciFinder, Reaxys, and PubMed for peer-reviewed synthesis protocols. EPA’s TSCA documents and STN International provide regulatory and toxicity data. Exclude non-peer-reviewed sources (e.g., vendor websites) to ensure reliability .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Experimental Design :

- Variables : Catalyst loading, temperature, solvent polarity, and reaction time.

- Response Surface Methodology (RSM) : Use a central composite design to model interactions. For example, a 2⁴ factorial design (16 runs) with center points evaluates nonlinear effects.

- Validation : Confirm optimal conditions via triplicate runs and ANOVA analysis .

- Example Table :

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 60 | 100 |

| Catalyst (mol%) | 5 | 15 |

Q. What strategies resolve contradictory data in pharmacological studies (e.g., receptor binding vs. cytotoxicity)?

- Approach :

Dose-Response Reassessment : Verify EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2).

Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions.

Metabolite Analysis : LC-MS/MS to detect active metabolites influencing cytotoxicity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Workflow :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to diazepine-binding sites (e.g., GABAₐ receptors).

Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (AMBER/CHARMM force fields).

QSAR Models : Train on benzodiazepine derivatives to predict ADMET properties .

Data Analysis & Reporting

Q. What systematic review protocols ensure comprehensive toxicity profiling?

- Guidelines :

- Follow PRISMA frameworks for literature screening.

- Use ToxCast/Tox21 databases for high-throughput screening data.

- Tabulate results (e.g., Table 2-1 from EPA’s 1,4-dioxane report) to categorize endpoints (e.g., genotoxicity, endocrine disruption) .

Q. How to design a robust LC-MS/MS method for quantifying trace impurities in this compound?

- Parameters :

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Ionization : ESI+ with MRM transitions (e.g., m/z 309 → 123).

- Validation : Assess linearity (R² > 0.995), LOD/LOQ (≤1 ng/mL), and matrix effects (recovery 85–115%) .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling diazepine derivatives in vitro?

- PPE : Nitrile gloves, lab coats, and ANSI Z87.1-rated goggles.

- Waste Management : Segregate halogenated waste; neutralize acidic/basic byproducts before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。